molecular formula C10H10O5 B14344724 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 103614-68-2

3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14344724
CAS No.: 103614-68-2
M. Wt: 210.18 g/mol
InChI Key: BHKWJBLOULPVEY-UHFFFAOYSA-N
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Description

3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one is a polyhydroxy naphthalene derivative. Compounds of this nature are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions A common approach might include the hydroxylation of a naphthalene precursor under controlled conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce tetrahydroxy naphthalenes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which 3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one exerts its effects can involve various molecular targets and pathways. For instance, its antioxidant activity might be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound could interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroxy-1,2-dihydronaphthalene: Another polyhydroxy naphthalene derivative with similar properties.

    3,4-Dihydroxy-1-naphthoic acid: A related compound with different functional groups.

Uniqueness

3,4,6,8-Tetrahydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties, making it valuable for specific applications.

Properties

CAS No.

103614-68-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3,4,6,8-tetrahydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-2,8,10-12,14-15H,3H2

InChI Key

BHKWJBLOULPVEY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C(C1=O)C(=CC(=C2)O)O)O)O

Origin of Product

United States

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